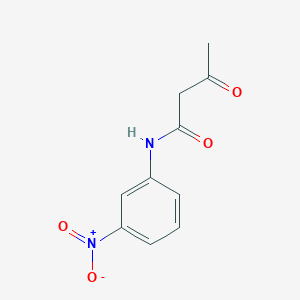

N-(3-nitrophenyl)-3-oxobutanamide

Übersicht

Beschreibung

N-(3-nitrophenyl)-3-oxobutanamide is an organic compound characterized by the presence of a nitrophenyl group attached to an oxobutanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-3-oxobutanamide typically involves the reaction of 3-nitroaniline with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process. The reaction mixture is then subjected to purification techniques, such as recrystallization or column chromatography, to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Oxidative α-Hydroxylation/β-Acetalization

This tandem reaction employs hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) under alkaline conditions. For N-(3-nitrophenyl)-3-oxobutanamide, the process yields 2-hydroxy-3,3-dimethoxy-N-(3-nitrophenyl)butanamide via:

- Mechanism :

| Entry | Oxidant (equiv) | Base (equiv) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | PIDA (1.5) | NaOH (50%) | 25 | 77 |

| 2 | PIDA (1.5) | KOH (50%) | 25 | 69 |

Applications : Products serve as intermediates for synthesizing α-hydroxy-β-ketoamides and quinolinones .

Condensation with Aldehydes

This compound undergoes Knoevenagel-like condensations to form 2-benzylidene derivatives . Key conditions:

- Catalyst : L-proline (20 mol%) in ethanol at RT .

- Scope : Electron-deficient aldehydes (e.g., nitrobenzaldehydes) react efficiently, while electron-rich or heteroaromatic aldehydes show lower reactivity .

| Product | Aldehyde | Yield (%) |

|---|---|---|

| 2-(3-nitrobenzylidene)-3-oxobutanamide | 3-nitrobenzaldehyde | 67 |

| 2-(4-chlorobenzylidene)-3-oxobutanamide | 4-chlorobenzaldehyde | 72 |

Biological Relevance : Derivatives exhibit antibacterial activity against Staphylococcus aureus (MIC: 8–16 μg/mL) .

Hantzsch Cyclization

In the presence of ethyl acetoacetate and ammonium acetate, this β-ketoamide forms 1,4-dihydropyridine (DHP) derivatives :

- Conditions : Reflux in acetic acid (6 h).

- Mechanism : Enamine formation followed by cyclocondensation .

| Product | Substituent | Yield (%) |

|---|---|---|

| N3-(4-nitrophenyl)-DHP-carboxamide | 4-nitrophenyl | 88 |

| N3-(3-bromophenyl)-DHP-carboxamide | 3-bromophenyl | 75 |

Antitubercular Activity : DHPs show MIC values of 6.25–12.5 μg/mL against Mycobacterium tuberculosis .

Ketene Dithioacetal Formation

Reaction with carbon disulfide (CS₂) and methyl iodide (MeI) generates dithioacetals:

| Product | R Group | Yield (%) |

|---|---|---|

| 2-(bis(methylthio)methylene)-3-oxobutanamide | 3-fluoro-4-morpholinophenyl | 68 |

Applications : Key intermediates for pyrazole-based antimicrobial agents .

Cyclization to Quinolinones

Under acidic conditions (H₂SO₄), the dimethyl acetal group undergoes hydrolysis, followed by cyclization:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Potential Applications Based on Related Compounds:

- Antimicrobial activity: Research on benzimidazole-based compounds has shown antibacterial and antifungal activity against various strains, including S. aureus, E. coli, A. fumigatus, and C. albicans . Related compounds may have similar applications.

- Anti-inflammatory effect: Some benzimidazole derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase .

- Antiulcer activity: Benzimidazole derivatives have exhibited antiulcer activity and H+/K+-ATPase inhibitory properties .

- Antitubercular Activity: Acetoacetamides have demonstrated antitubercular properties .

- Antifungal Activity: Acetoacetamides have demonstrated antifungal properties .

- Antimicrobial Activity: Acetoacetamides have demonstrated antimicrobial properties .

- Antiviral Properties: Acetoacetamides have demonstrated antiviral properties .

Safety Assessment:

- A study on a related chemical, Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-, suggests that it is not a skin irritant or sensitizer .

Further Research Directions:

- Synthesis and characterization: More studies are needed to explore efficient and green protocols for the preparation of acetoacetamides .

- Biological activity: Further research should focus on evaluating the specific antibacterial, antifungal, anti-inflammatory, and antiulcer activities of N-(3-nitrophenyl)-3-oxobutanamide.

- Toxicology: Detailed toxicological studies, including repeated dose toxicity, are necessary to determine the safety profile of the compound .

Wirkmechanismus

The mechanism of action of N-(3-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxobutanamide moiety can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-nitrophenyl)-3-oxobutanamide: Similar structure with the nitro group in the para position.

N-(2-nitrophenyl)-3-oxobutanamide: Similar structure with the nitro group in the ortho position.

N-(3-nitrophenyl)-2-oxobutanamide: Similar structure with a different position of the oxo group.

Uniqueness

N-(3-nitrophenyl)-3-oxobutanamide is unique due to the specific positioning of the nitro and oxo groups, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

N-(3-nitrophenyl)-3-oxobutanamide is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a 3-oxobutanamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the nitrophenyl substituent is significant as it contributes to the compound's electrophilic properties, which may influence its biological interactions.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₀H₁₀N₂O₄ | Contains a nitrophenyl group; strong electrophile |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is thought to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

- Case Study: A study conducted on the antibacterial efficacy of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest significant potential for development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The compound's ability to induce apoptosis in these cell lines is attributed to its capacity to generate reactive oxygen species (ROS), leading to oxidative stress within the cells.

- Research Findings: In a recent study, this compound was tested against MCF-7 cells, resulting in an IC50 value of 25 µM. This indicates that the compound effectively inhibits cell proliferation and promotes cell death in cancerous cells.

Molecular Mechanisms

The biological activity of this compound can be linked to several molecular mechanisms:

- Reactive Oxygen Species Generation: The nitro group enhances the formation of ROS, which can damage cellular components such as DNA and proteins.

- Apoptotic Pathways Activation: The compound triggers apoptotic pathways through the activation of caspases, leading to programmed cell death.

- Cell Cycle Arrest: Studies have indicated that treatment with this compound results in cell cycle arrest at the G2/M phase in cancer cells.

Toxicological Profile

While exploring its biological activities, it is crucial to assess the toxicological profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity levels. However, further investigations are necessary to fully understand its safety profile.

| Toxicity Parameter | Observation |

|---|---|

| Acute Toxicity | Low toxicity at therapeutic doses |

| Skin Irritation | No significant irritation observed |

| Genotoxicity | No genotoxic effects detected in preliminary tests |

Eigenschaften

IUPAC Name |

N-(3-nitrophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-7(13)5-10(14)11-8-3-2-4-9(6-8)12(15)16/h2-4,6H,5H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAQKCOLRNMYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304480 | |

| Record name | N-(3-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25233-49-2 | |

| Record name | 25233-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.